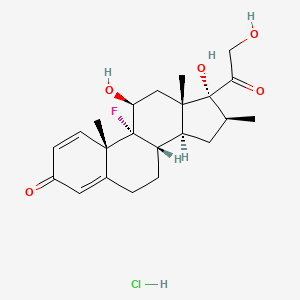
Betamethasone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone hydrochloride is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and severe allergic reactions . This compound is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betamethasone hydrochloride can be synthesized through several chemical routesThe reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride or antimony trifluoride, and the methylation is achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, including crystallization and chromatography, to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Betamethasone hydrochloride undergoes various chemical reactions, including:
Oxidation: Betamethasone can be oxidized to form betamethasone-21-aldehyde.
Reduction: Reduction reactions can convert betamethasone to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of betamethasone, such as betamethasone-21-aldehyde and betamethasone alcohols, which have different pharmacological properties .
Scientific Research Applications
Betamethasone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Betamethasone hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in the inhibition of the production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response .
Comparison with Similar Compounds
Betamethasone hydrochloride is often compared with other glucocorticoids such as:
Dexamethasone: Both compounds are stereoisomers, but betamethasone has a different spatial configuration of the methyl group at position 16, which can affect its pharmacological properties.
Prednisolone: Betamethasone is more potent and has a longer duration of action compared to prednisolone.
Hydrocortisone: Betamethasone is significantly more potent than hydrocortisone and is used in conditions requiring strong anti-inflammatory effects.
This compound is unique due to its high potency and long duration of action, making it suitable for treating severe inflammatory and autoimmune conditions .
Properties
Molecular Formula |
C22H30ClFO5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
OHILSKSRDDTCIR-PWIFQOOMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















